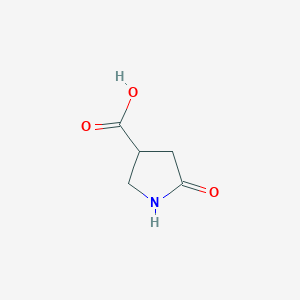

5-Oxopyrrolidine-3-carboxylic acid

描述

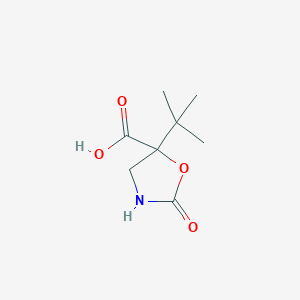

5-Oxopyrrolidine-3-carboxylic acid is a heterocyclic compound that belongs to the class of pyrrolidinones. This compound is characterized by a five-membered lactam ring structure, which includes a ketone group at the 5-position and a carboxylic acid group at the 3-position. It is known for its significant biological activities and is used as a building block in the synthesis of various pharmaceuticals and biologically active molecules .

作用机制

Target of Action

The primary target of 5-Oxopyrrolidine-3-carboxylic acid is the Beta-lactamase enzyme found in Escherichia coli . This enzyme is crucial in bacterial resistance to beta-lactam antibiotics, which include penicillins and cephalosporins .

Biochemical Pathways

This compound is involved in the fatty acid elongation cycle of the FAS-II pathway . It catalyzes the NADH-dependent reduction of the double bond of 2-trans-enoyl-acyl-carrier protein . This is an essential step in the fatty acid elongation cycle, which is crucial for the synthesis of long-chain fatty acids.

Pharmacokinetics

It is known that the compound is a small molecule , which typically suggests good absorption and distribution characteristics

Result of Action

It is suggested that the compound may have potential as aGABA-receptor antagonist , histamine-N-methyl transferase inhibitor , and benzodiazepine receptor antagonist . As a result, it may exhibit arrhythmogenic, antiepileptic, anxiolytic, and other types of pharmacological activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, oxidative stress, which can be caused by various environmental factors, can affect the compound’s antioxidant activity

生化分析

Biochemical Properties

5-Oxopyrrolidine-3-carboxylic acid has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been suggested that compounds of this class could potentially interact with GABA-receptors, histamine-N-methyl transferase inhibitors, and benzodiazepine receptor antagonists . These interactions could lead to various pharmacological activities, including arrhythmogenic, antiepileptic, and anxiolytic effects .

Cellular Effects

In cellular processes, this compound has been known to stimulate division of isolated monkey kidney cells . This suggests that it may have a significant impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It may bind to certain biomolecules, inhibit or activate enzymes, and cause changes in gene expression

准备方法

Synthetic Routes and Reaction Conditions: 5-Oxopyrrolidine-3-carboxylic acid can be synthesized via the cyclization of 2-methylenesuccinic acid with various amines. The reaction typically involves heating the reactants without a solvent or refluxing in ethanol or isopropanol with a catalytic amount of glacial acetic acid. The resulting compounds are isolated in good yields and are characterized by their solubility in ethanol, acetonitrile, and other organic solvents .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization and chromatography to obtain the desired product with minimal impurities .

化学反应分析

Types of Reactions: 5-Oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like thionyl chloride and phosphorus pentachloride can facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrrolidinones and their derivatives, which can exhibit different biological activities .

科学研究应用

5-Oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its role in cellular processes and its potential as a therapeutic agent.

Medicine: It is investigated for its analgesic, antihypoxic, and antimicrobial properties.

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

相似化合物的比较

Pyrrolidine-2-one: Similar in structure but lacks the carboxylic acid group.

Pyrrolidine-2,5-dione: Contains an additional ketone group at the 2-position.

Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness: 5-Oxopyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a ketone and carboxylic acid group allows for versatile chemical modifications and a wide range of biological activities .

属性

IUPAC Name |

5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c7-4-1-3(2-6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVHQYZRBCSHAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7268-43-1 | |

| Record name | 5-oxopyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the molecular formula and weight of 5-Oxopyrrolidine-3-carboxylic acid?

A1: The molecular formula for this compound is C5H7NO3, and its molecular weight is 129.11 g/mol.

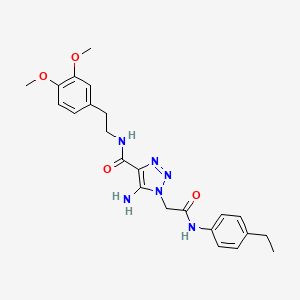

Q2: What are the common structural modifications investigated in 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its 3,5-dichloro-2-hydroxyphenyl analogue for antimicrobial activity?

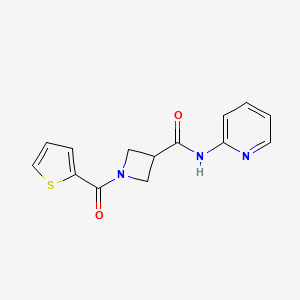

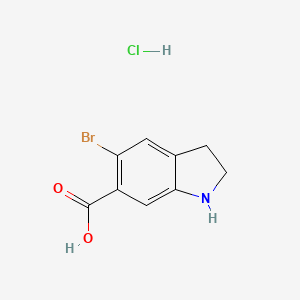

A2: Researchers explored introducing various substituents on the phenyl ring and modifying the carboxylic acid group to generate a library of derivatives. Common modifications included halogenation, the addition of nitro or nitroso groups, and the incorporation of heterocyclic moieties like 5-fluorobenzimidazole and thien-2-yl fragments. These alterations aimed to enhance antimicrobial potency and target specificity. []

Q3: How does the structure of this compound derivatives impact their antibacterial activity?

A3: Studies have shown a strong structure-activity relationship (SAR) for this class of compounds. For instance, derivatives containing a 3,5-dichloro-2-hydroxyphenyl substituent on the pyrrolidinone ring, particularly when coupled with a 5-fluorobenzimidazole or a thien-2-yl containing hydrazone moiety, exhibit potent activity against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). [] Additionally, the presence of electron-withdrawing groups like nitro and halogen substituents on the aromatic ring often enhances antibacterial activity. [, ]

Q4: Has this compound demonstrated any potential as an Nrf2 enhancer?

A4: Yes, research suggests that 1-{4-[(3,4-Dihydroxybenzylidene)amino]phenyl}-5-oxopyrrolidine-3-carboxylic acid, a derivative of this compound, exhibits Nrf2 enhancing properties. [, ] This compound was identified through a structure-based virtual screening approach targeting the Nrf2-binding pocket in Keap1, a protein that regulates Nrf2 activity. [] In vitro studies using rat pheochromocytoma PC-12 cells confirmed this compound's ability to activate the Nrf2 pathway in a dose- and time-dependent manner, suggesting potential therapeutic applications for oxidative stress-related diseases. []

Q5: Can you explain the mechanism behind the fluorescence observed in citric acid-urea carbon dots and how this compound is involved?

A5: Research has identified this compound as a novel blue fluorophore generated during the synthesis of carbon dots from citric acid and urea. [] Although the exact fluorescence mechanism in carbon dots is complex and still debated, this discovery suggests that this compound, potentially embedded within a polymer matrix, contributes to the observed luminescence. [] Interestingly, this compound exhibits aggregation-enhanced emission (AEE), meaning its fluorescence intensifies upon aggregation, a property not commonly observed in typical carbon dot fluorophores. []

Q6: What spectroscopic techniques are typically employed to characterize this compound and its derivatives?

A6: Researchers commonly use a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and IR spectroscopy, to confirm the structure of newly synthesized this compound derivatives. [, , ] These techniques provide valuable information about the compound's structure, including the presence of specific functional groups and the arrangement of atoms within the molecule. In some instances, X-ray diffraction analysis is also utilized to obtain a detailed three-dimensional structure of the compound. []

Q7: Beyond antibacterial and Nrf2 enhancing activities, have any other biological activities been reported for this compound derivatives?

A7: Yes, several studies have investigated the potential of this compound derivatives for other therapeutic applications. For example, some derivatives demonstrated potent antioxidant activity, even surpassing the activity of well-known antioxidants like ascorbic acid. [] Additionally, researchers have explored the synthesis and evaluation of pyridinyl-pyrrolidones, specifically 1-[6-(4-substituted phenyl)-3-cyano-4-(substituted phenyl)-pyridin-2-yl]-5-oxopyrrolidine-3-carboxylic acids, for their anticonvulsant activity. [, ]

Q8: What synthetic routes are commonly employed to prepare this compound and its derivatives?

A8: Several synthetic strategies have been developed to access this compound and its derivatives. One common approach involves the reaction of succinic anhydride with various amines, followed by modifications of the carboxylic acid group or the nitrogen atom on the pyrrolidinone ring. [, , , ] Another method utilizes itaconic acid dimethyl ester as a starting material, followed by a sequence of reactions, including Michael addition, cyclization, reduction, and functional group transformations. []

Q9: Have any studies explored the use of this compound derivatives in drug delivery systems?

A9: While limited, there is some research focusing on utilizing this compound derivatives in drug delivery applications. For example, 1,1'-(Hexane-1,6-Diyl)Bis(this compound) has been investigated as a potential monomer for creating polyanhydride drug delivery systems. [] Polyanhydrides are biodegradable polymers that degrade into biocompatible monomers, making them suitable for controlled drug release applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(3-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide](/img/structure/B3002851.png)

![1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3002857.png)

![2-methyl-N-{2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide](/img/structure/B3002859.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylbenzyl)acetamide](/img/structure/B3002861.png)

![2-[[7-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy]acetic acid](/img/structure/B3002868.png)

![9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one](/img/structure/B3002870.png)

![2-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-4H-chromen-4-one](/img/structure/B3002872.png)